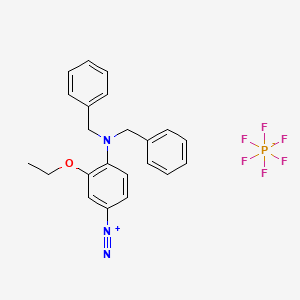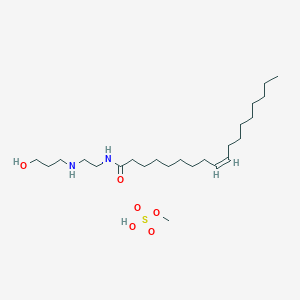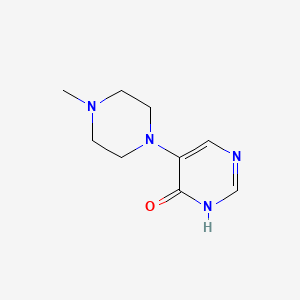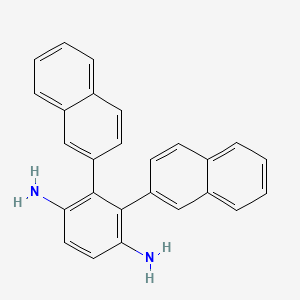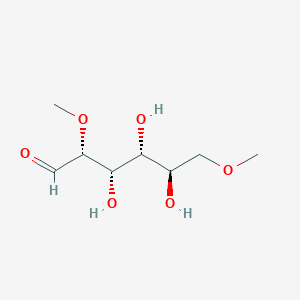
2,6-Di-o-methyl-d-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-o-methyl-d-glucose is a derivative of glucose where the hydroxyl groups at the 2nd and 6th positions are replaced by methoxy groups. This modification alters the chemical and physical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-o-methyl-d-glucose typically involves the protection of the hydroxyl groups followed by selective methylation. One common method includes the use of dimethyl sulfate in a basic solution to methylate the hydroxyl groups . The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-o-methyl-d-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucose form.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,6-Di-o-methyl-d-glucose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which 2,6-Di-o-methyl-d-glucose exerts its effects involves its interaction with specific molecular targets. The methoxy groups can influence the compound’s binding affinity to enzymes and receptors, altering metabolic pathways and biological activities . The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-glucose: Another methylated derivative with different substitution patterns.
3,6-Di-o-methyl-d-glucose: Similar compound with methylation at different positions.
Uniqueness
2,6-Di-o-methyl-d-glucose is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other methylated derivatives may not be as effective .
Properties
CAS No. |
16274-29-6 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-4-5(10)7(11)8(12)6(3-9)14-2/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
OJBVKTGJVJESJJ-ULAWRXDQSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)O)O)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


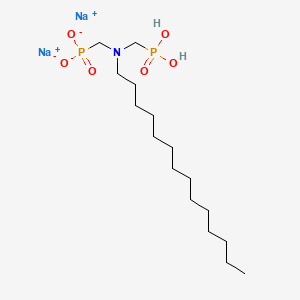

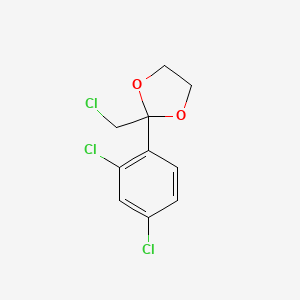
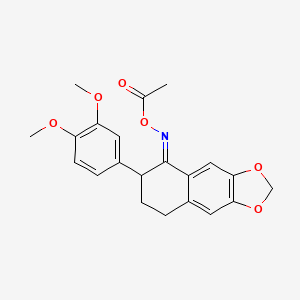
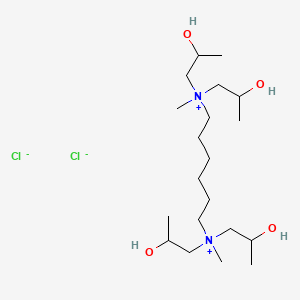
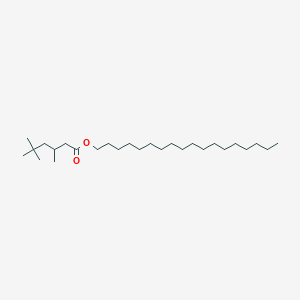


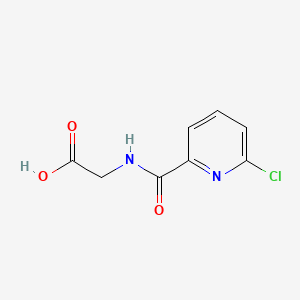
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
